4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone
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Description
4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a useful research compound. Its molecular formula is C19H19NOS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Electroreduction
Research demonstrates the use of chiral pyrrole monomers for the asymmetric electrochemical reduction of organic molecules like 4-methylbenzophenone. This process results in significant optical purity of the corresponding alcohols, indicating potential applications in stereoselective syntheses (Schwientek, Pleus, & Hamann, 1999).
Cycloaddition Reactions
Thiobenzophenone, closely related to 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone, has been utilized in [4+2] cycloaddition reactions with aryl-substituted alkenes. This process, facilitated by electron transfer photosensitizers, opens avenues for novel synthetic routes in organic chemistry (Argüello, Pérez-Ruíz, & Miranda, 2007).
Functional Polymer Synthesis
In polymer science, a related compound, thiobenzophenone, has been used to graft functional groups onto polymers through thiol−ene addition. This method allows for the creation of functional polymers with diverse applications, including material science and nanotechnology (David & Kornfield, 2008).
Fluorescent Probe Development
The development of fluorescent probes for detecting toxic benzenethiols, with applications in environmental and biological sciences, has been achieved using compounds structurally related to this compound. Such probes are essential for sensitive and selective detection in various scientific fields (Wang, Han, Jia, Zhou, & Deng, 2012).
Anticancer Research
Synthesis of 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and related compounds using pyrrole derivatives has shown promising anticancer activity. This indicates potential for this compound derivatives in cancer research and therapy development (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Molecular Switch Applications
Compounds related to this compound have been explored as molecular switches. The ability to control movement between different chemical states has implications in molecular electronics and nanotechnology (Tanaka, Kohayakawa, Iwata, & Irie, 2008).
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGLOGPLKYKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643023 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-95-6 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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